Threonyl-seryl-lysine

Beschreibung

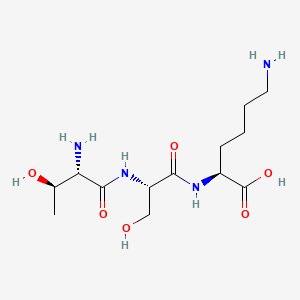

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N4O6/c1-7(19)10(15)12(21)17-9(6-18)11(20)16-8(13(22)23)4-2-3-5-14/h7-10,18-19H,2-6,14-15H2,1H3,(H,16,20)(H,17,21)(H,22,23)/t7-,8+,9+,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPWNQRRAJHOKV-KATARQTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90992344 | |

| Record name | N~2~-{2-[(2-Amino-1,3-dihydroxybutylidene)amino]-1,3-dihydroxypropylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71730-64-8 | |

| Record name | Threonyl-seryl-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071730648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-{2-[(2-Amino-1,3-dihydroxybutylidene)amino]-1,3-dihydroxypropylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Threonyl-Seryl-Lysine: A Technical Overview of its Predicted Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the predicted biological activities of the tripeptide Threonyl-seryl-lysine (Thr-Ser-Lys). Isolated from the bovine pineal gland, this peptide has demonstrated notable antigonadotropic and antireproductive properties. This guide synthesizes the available quantitative data, details relevant experimental methodologies, and visualizes its primary mechanism of action. The information presented is intended to serve as a foundational resource for researchers and professionals in the fields of endocrinology, reproductive biology, and drug development.

Core Biological Activity: Antigonadotropic and Antireproductive Effects

This compound is primarily recognized as a bovine pineal antireproductive tripeptide with significant antigonadotropic activity.[1][2][3][4][5] Its principal mechanism of action involves the modulation of the hypothalamic-pituitary-gonadal (HPG) axis.

Interaction with Luteinizing Hormone-Releasing Hormone (LHRH)

The primary molecular target of this compound is the Luteinizing Hormone-Releasing Hormone (LHRH), a key regulator of reproductive function.[1][4] Thr-Ser-Lys binds directly to LHRH, specifically at a site comprising the amino acid residues 2-5 of the LHRH sequence.[1][4][6] This interaction is believed to antagonize the normal function of LHRH, thereby reducing its availability to stimulate the pituitary gland.[6]

Quantitative Data from Preclinical Studies

The biological effects of this compound have been quantified in several animal models. The following tables summarize the key findings.

Table 1: Effects on Ovarian Hypertrophy and Puberty

| Animal Model | Dosage & Administration | Observed Effect | Reference |

| Unilaterally Ovariectomized Mice | 175 ng, Intraperitoneal (i.p.) | Reduced 5-day compensatory ovarian hypertrophy. | [1][4] |

| Reduced serum follicle-stimulating hormone (FSH). | [4] | ||

| Female Charles River CD Rats | 1 or 5 µg, Intraperitoneal (i.p.) | Delayed time of vaginal opening. | [1][4] |

Table 2: Effects on Organ Weights

| Animal Model | Dosage & Administration | Observed Effect | Reference |

| Mice | 1 and 10 µg, Subcutaneous (s.c.), for 15 days | Increased weight of ovaries and adrenals. | [1][4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Unilateral Ovariectomy and Compensatory Ovarian Hypertrophy Assay

-

Objective: To assess the effect of this compound on compensatory ovarian growth following the removal of one ovary.

-

Animal Model: Unilaterally ovariectomized (UO) mice.[4]

-

Procedure:

-

Female mice are anesthetized, and a single ovary is surgically removed.

-

A solution of this compound (175 ng) is administered via intraperitoneal injection.[4]

-

Control animals receive a vehicle injection.

-

After a 5-day period, the remaining ovary is excised and weighed.[1][4]

-

The weight of the remaining ovary in the treated group is compared to that of the control group to determine the extent of hypertrophy inhibition.

-

Serum levels of FSH are measured to correlate ovarian weight changes with hormonal fluctuations.[4]

-

Puberty Onset Assessment in Female Rats

-

Objective: To determine the effect of this compound on the timing of puberty.

-

Animal Model: Female Charles River CD rats.[4]

-

Procedure:

-

Pre-pubertal female rats are administered this compound (1 or 5 µg) via intraperitoneal injection.[1][4]

-

A control group receives vehicle injections.

-

The animals are monitored daily for the occurrence of vaginal opening, a physical marker of the onset of puberty.

-

The age at which vaginal opening occurs is recorded for both the treated and control groups.

-

A delay in the average age of vaginal opening in the treated group indicates a retardation of puberty.[4]

-

Other Predicted Biological Activities

Transport in Pseudomonas aeruginosa

In a different biological context, the tripeptide this compound has been shown to be transported into the periplasm of Pseudomonas aeruginosa. This transport is facilitated by the Protein D2 channel, which also has a binding site for basic amino acids and other peptides containing lysine.[7] Wild-type cells demonstrated a three to four times more rapid uptake of Thr-Ser-Lys compared to mutant cells lacking the D2 protein, suggesting a physiologically significant role for this channel in the uptake of such peptides.[7]

Conclusion

The tripeptide this compound exhibits clear antigonadotropic and antireproductive activities, primarily through its interaction with and antagonism of LHRH. Preclinical data in rodent models have consistently demonstrated its ability to modulate key reproductive parameters. Further research is warranted to fully elucidate its therapeutic potential and to explore its transport and activity in other biological systems. This guide provides a foundational summary for scientists and researchers to inform future investigations into this bioactive peptide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. CAS#:71730-64-8 | Bovine Pineal Antireproductive Tripeptide acetate salt | Chemsrc [chemsrc.com]

- 5. BOVINE PINEAL ANTIREPRODUCTIVE TRIPEPTIDE ACETATE SALT | 71730-64-8 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Protein D2 channel of the Pseudomonas aeruginosa outer membrane has a binding site for basic amino acids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Analysis of the Thr-Ser-Lys Tripeptide: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in silico analysis of the tripeptide Threonine-Serine-Lysine (Thr-Ser-Lys or TSK). As specific experimental data for this tripeptide is not extensively available, this document serves as a detailed methodological blueprint, outlining the necessary computational steps to characterize its physicochemical properties, predict its biological activity, and assess its potential as a therapeutic agent.

Introduction to Thr-Ser-Lys (TSK)

The Thr-Ser-Lys (TSK) tripeptide is composed of three amino acids: Threonine (Thr), a polar, uncharged residue; Serine (Ser), also a polar, uncharged residue; and Lysine (Lys), a positively charged, basic residue. The unique combination of these residues suggests potential for hydrogen bonding and electrostatic interactions, making it an interesting candidate for biological activity. In silico analysis provides a rapid, cost-effective initial approach to explore its therapeutic potential before embarking on extensive experimental validation.

Physicochemical and Predicted ADMET Properties

A crucial first step in evaluating any potential drug candidate is the characterization of its physicochemical properties and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. These properties can be reliably predicted using various computational tools and web servers.[1][2][3][4]

Table 1: Predicted Physicochemical Properties of Thr-Ser-Lys

| Property | Predicted Value | Method/Tool |

| Molecular Formula | C₁₃H₂₆N₄O₆ | PubChem[5] |

| Molecular Weight | 350.37 g/mol | Peptide Calculator[6] |

| Isoelectric Point (pI) | 9.91 | Peptide Calculator[6] |

| Net Charge at pH 7.0 | +1 | Peptide Calculator[6] |

| LogP (Octanol/Water) | -4.25 | ADMETlab 2.0[4] |

| Water Solubility | High | Predicted from Polar Nature |

Table 2: Predicted ADMET Profile of Thr-Ser-Lys

| Parameter | Category | Predicted Outcome | Significance | Tool/Server |

| Human Intestinal Absorption | Absorption | Low | Poor oral bioavailability expected | ADMETlab 2.0[4] |

| Caco-2 Permeability | Absorption | Low | Low absorption across intestinal wall | ADMET-AI[2] |

| Blood-Brain Barrier (BBB) | Distribution | Low Permeability | Unlikely to cross into the CNS | ADMET-AI[2] |

| CYP450 2D6 Inhibition | Metabolism | Non-inhibitor | Low risk of drug-drug interactions | ADMETlab 2.0[4] |

| Half-life (t½) | Excretion | Short | Rapid clearance from the body | Peptide ADMET Prediction[1] |

| hERG Inhibition | Toxicity | Non-inhibitor | Low risk of cardiotoxicity | ADMETlab 2.0[4] |

| Ames Mutagenicity | Toxicity | Non-mutagenic | Low risk of carcinogenicity | ADMET-AI[2] |

In Silico Workflow for TSK Analysis

The computational analysis of a peptide like TSK follows a structured workflow. This process begins with defining the peptide's structure and progresses through target identification, interaction analysis, and dynamic simulation to understand its biological behavior at an atomic level.

Caption: General workflow for the in silico analysis of a bioactive peptide.

Experimental Protocols

This section details the methodologies for the key computational experiments in the TSK analysis workflow.

-

Peptide Structure Generation :

-

The 3D structure of the TSK tripeptide is generated using a molecular builder such as Avogadro or PyMOL.

-

The peptide is built in its zwitterionic form, consistent with physiological pH.

-

Energy minimization is performed using a suitable force field (e.g., AMBER, CHARMM) to obtain a low-energy starting conformation.

-

-

Target Identification and Preparation :

-

Given the prevalence of kinases as drug targets and their role in numerous signaling pathways, a protein kinase is selected as a hypothetical target for TSK.[7][8] For this guide, we will use Protein Kinase B (Akt1).

-

The crystal structure of Akt1 is downloaded from the Protein Data Bank (PDB).

-

The protein structure is prepared by removing water molecules and any co-crystallized ligands.[9]

-

Missing atoms or side chains are added and repaired using tools like the Protein Preparation Wizard in Maestro or standalone utilities.

-

Hydrogen atoms are added, and the protonation states of ionizable residues are assigned for a pH of 7.4. The structure is then subjected to a constrained energy minimization to relieve any steric clashes.

-

Molecular docking predicts the preferred orientation and binding affinity of the peptide within the active site of the target protein.[10][11][12]

-

Software : AutoDock Vina is a widely used open-source program for protein-ligand docking.

-

Grid Box Generation : A grid box is defined around the ATP-binding site of Akt1. The box should be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the peptide.

-

Peptide Preparation : The energy-minimized TSK structure is converted to the PDBQT format using AutoDockTools, which assigns Gasteiger charges and defines rotatable bonds.

-

Docking Execution : AutoDock Vina is run with a specified exhaustiveness level (e.g., 20) to sample a sufficient number of binding poses.

-

Analysis : The results are analyzed to identify the binding pose with the lowest binding energy (highest affinity). The interactions (hydrogen bonds, electrostatic interactions) between TSK and the kinase active site residues are visualized and documented.[12]

Table 3: Hypothetical Docking Results of TSK with Akt1

| Parameter | Value | Description |

| Binding Affinity | -7.8 kcal/mol | Predicted free energy of binding. |

| Interacting Residues | Asp292, Lys179, Glu234 | Key residues in the Akt1 active site forming interactions. |

| H-Bonds Formed | 4 | Number of hydrogen bonds stabilizing the complex. |

| Key Interaction | Salt bridge between TSK Lysine and Akt1 Asp292. | A critical electrostatic interaction for binding. |

MD simulations provide insights into the dynamic behavior and stability of the peptide-protein complex over time.[13][14][15]

-

Software : GROMACS is a high-performance, open-source MD simulation package.[16][17]

-

System Setup :

-

The best-ranked docked complex of TSK-Akt1 is selected as the starting structure.

-

The complex is placed in a simulation box (e.g., cubic or dodecahedron) and solvated with a water model like TIP3P.[17]

-

Ions (e.g., Na⁺ and Cl⁻) are added to neutralize the system and mimic physiological salt concentration.[14]

-

-

Simulation Protocol :

-

Energy Minimization : The system undergoes energy minimization to remove steric clashes.[14]

-

Equilibration : The system is gradually heated to 310 K (body temperature) and equilibrated under NVT (constant volume) and NPT (constant pressure) ensembles to ensure proper temperature and pressure stabilization.

-

Production Run : A production MD run is performed for a duration of 100 nanoseconds (ns) or more.

-

-

Trajectory Analysis :

-

Root Mean Square Deviation (RMSD) : To assess the stability of the protein backbone and the peptide's binding pose.

-

Root Mean Square Fluctuation (RMSF) : To identify flexible regions of the protein and peptide.

-

Hydrogen Bond Analysis : To monitor the persistence of key interactions throughout the simulation.

-

Potential Signaling Pathway Involvement

If TSK is hypothesized to be a kinase inhibitor, it would interfere with downstream signaling pathways crucial for cellular processes like proliferation and survival.[18][][20] A common pathway regulated by Akt1 is the PI3K/Akt/mTOR pathway.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by TSK.

Conclusion

This guide outlines a robust in silico strategy for the initial evaluation of the Thr-Ser-Lys tripeptide. The described workflow, from physicochemical property prediction to molecular dynamics simulation, provides a comprehensive, multi-faceted approach to understanding its potential as a bioactive molecule. The hypothetical results presented in the tables suggest that while TSK may have poor oral bioavailability, its potential to interact with a key therapeutic target like Akt1 warrants further investigation. These computational findings lay the essential groundwork for guiding future experimental studies, including synthesis, in vitro binding assays, and cell-based functional assays, ultimately accelerating the drug discovery and development process.

References

- 1. Peptide ADMET Prediction Service - CD ComputaBio [computabio.com]

- 2. ADMET-AI [admet.ai.greenstonebio.com]

- 3. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ADMETlab 2.0 [admetmesh.scbdd.com]

- 5. Ser-Lys-Thr | C13H26N4O6 | CID 145457817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. ahajournals.org [ahajournals.org]

- 8. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sites.ualberta.ca [sites.ualberta.ca]

- 10. Modelling peptide–protein complexes: docking, simulations and machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How To Perform Peptide-Protein Docking [biostars.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Getting started - Peptide [manual.gromacs.org]

- 14. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]

- 15. Computational BioPhysics Tutorials - 2025/2026 [cbp-unitn.gitlab.io]

- 16. GROMACS Tutorials [mdtutorials.com]

- 17. Introductory Tutorials for Simulating Protein Dynamics with GROMACS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. What are Signal transduction protein inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Physicochemical Properties of Threonyl-seryl-lysine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Threonyl-seryl-lysine (Thr-Ser-Lys) is a tripeptide with notable biological activity, particularly its antigonadotropic effects. A thorough understanding of its physicochemical properties is paramount for its application in research and potential therapeutic development. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its relevant biological signaling pathway. The information is structured to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Core Physicochemical Properties of this compound

The physicochemical properties of a peptide are fundamental to its behavior in biological systems, influencing its solubility, stability, and interaction with other molecules. The properties of this compound are summarized in the table below.

| Property | Value | Source/Method |

| Molecular Weight | 334.37 g/mol | Mass Spectrometry |

| Molecular Formula | C₁₃H₂₆N₄O₆ | Elemental Analysis |

| Amino Acid Sequence | H-Thr-Ser-Lys-OH | - |

| CAS Number | 71730-64-8 | - |

| Isoelectric Point (pI) | ~9.74 | Calculation |

| Net Charge at pH 7.4 | +1 | Calculation |

| Solubility | Predicted to be soluble in aqueous solutions. | Based on charged nature |

Isoelectric Point (pI) Calculation

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a peptide, the pI can be estimated by considering the pKa values of its ionizable groups: the N-terminal amino group, the C-terminal carboxyl group, and the side chains of any ionizable amino acids.

The ionizable groups in this compound are:

-

N-terminal Threonine amino group: pKa ~9.10

-

C-terminal Lysine carboxyl group: pKa ~2.18

-

Lysine side chain amino group: pKa ~10.53

Calculation Steps:

-

Identify all ionizable groups in the peptide.

-

At a very low pH, all these groups will be protonated. The net charge will be +2 (from the N-terminal amino group and the Lysine side chain).

-

As the pH increases, the C-terminal carboxyl group will be the first to deprotonate (around pH 2.18), resulting in a net charge of +1.

-

The next deprotonation will be the N-terminal amino group (around pH 9.10), leading to a net charge of 0.

-

Finally, the Lysine side chain will deprotonate (around pH 10.53), resulting in a net charge of -1.

The zwitterionic form (net charge of 0) exists between the pKa of the N-terminal amino group and the Lysine side chain. Therefore, the pI is the average of these two pKa values:

pI = (pKa of N-terminal amine + pKa of Lysine side chain) / 2 pI = (9.10 + 10.53) / 2 = 9.815

Note: The precise pKa values can vary slightly depending on the peptide's microenvironment. The pKa values used here are for the individual amino acids.

Net Charge at Physiological pH

At a physiological pH of approximately 7.4, the N-terminal amino group and the Lysine side chain will be protonated (positively charged), while the C-terminal carboxyl group will be deprotonated (negatively charged).

-

N-terminal amine: +1

-

C-terminal carboxyl: -1

-

Lysine side chain: +1

Net Charge = (+1) + (-1) + (+1) = +1

This positive net charge at physiological pH suggests that the peptide is basic and will likely interact with negatively charged molecules.

Experimental Protocols

This section outlines standard methodologies for the experimental determination of the key physicochemical properties of peptides like this compound.

Determination of Molecular Weight by Mass Spectrometry

Principle: Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. For peptides, electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization methods.[1][2][3]

Methodology (ESI-MS):

-

Sample Preparation:

-

Dissolve a small amount of the lyophilized this compound peptide in a suitable volatile solvent (e.g., a mixture of acetonitrile and water with 0.1% formic acid). The final concentration should be in the low micromolar to nanomolar range.

-

-

Instrumentation:

-

Use an electrospray ionization mass spectrometer. Calibrate the instrument using a standard peptide mixture with known molecular weights.

-

-

Infusion:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

-

Ionization:

-

Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. As the solvent evaporates, the peptide molecules become multiply charged ions.

-

-

Mass Analysis:

-

The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their m/z ratio.

-

-

Data Analysis:

-

The resulting mass spectrum will show a series of peaks corresponding to different charge states of the peptide. Deconvolute the spectrum to determine the molecular weight of the neutral peptide.

-

Determination of Isoelectric Point by Isoelectric Focusing

Principle: Isoelectric focusing (IEF) is an electrophoresis technique that separates proteins and peptides based on their isoelectric point (pI).[4]

Methodology:

-

Gel Preparation:

-

Prepare a polyacrylamide or agarose gel containing a mixture of carrier ampholytes, which are small, multicharged molecules that establish a stable pH gradient when a voltage is applied.

-

-

Sample Application:

-

Dissolve the this compound peptide in a suitable buffer and apply it to the IEF gel.

-

-

Electrophoresis:

-

Apply an electric field across the gel. The peptide will migrate towards the electrode with the opposite charge.

-

As the peptide moves through the pH gradient, its net charge will change.

-

-

Focusing:

-

The peptide will stop migrating when it reaches the point in the pH gradient that is equal to its pI, as its net charge will be zero.

-

-

Detection:

-

After focusing, visualize the peptide band using a suitable staining method (e.g., Coomassie Brilliant Blue or silver stain).

-

-

pI Determination:

-

Determine the pI of the peptide by comparing its position to that of a standard pI marker run on the same gel.

-

Peptide Solubility Assay

Principle: The solubility of a peptide is determined by its amino acid composition and sequence. A systematic approach is used to find a suitable solvent.[5][6][7][8]

Methodology:

-

Initial Assessment:

-

Based on the calculated net positive charge, this compound is predicted to be a basic peptide.

-

-

Solubility in Aqueous Solution:

-

Attempt to dissolve a small, known amount of the lyophilized peptide (e.g., 1 mg) in a defined volume of sterile, deionized water (e.g., 1 mL to make a 1 mg/mL solution).

-

Vortex the solution for 30 seconds. If the peptide does not dissolve, sonicate the sample for 1-2 minutes.

-

-

Acidic Solution for Basic Peptides:

-

If the peptide is not soluble in water, add a small amount of a dilute acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA), dropwise while vortexing until the peptide dissolves.

-

-

Organic Solvents (for hydrophobic peptides):

-

If the peptide remains insoluble (unlikely for Thr-Ser-Lys due to its charged and polar residues), a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (ACN) can be used to initially dissolve the peptide, followed by dropwise addition of an aqueous buffer.

-

-

Observation:

-

A successfully dissolved peptide will result in a clear solution with no visible particulates.

-

Biological Activity and Signaling Pathway

This compound has been identified as a bovine pineal antireproductive tripeptide with antigonadotropic activity.[9] It is known to bind to the luteinizing hormone-releasing hormone (LHRH) receptor and has been shown to reduce serum follicle-stimulating hormone (FSH).[9]

Proposed Signaling Pathway

The binding of this compound to the LHRH receptor on gonadotropic cells of the anterior pituitary is proposed to antagonize the normal signaling cascade of LHRH. This leads to a reduction in the synthesis and/or secretion of gonadotropins, specifically FSH.

Caption: Proposed signaling pathway of this compound.

Experimental and Logical Workflows

Peptide Physicochemical Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a synthetic peptide like this compound.

Caption: Workflow for peptide physicochemical characterization.

Relationship between Structure and Properties

The physicochemical properties of this compound are a direct consequence of its primary amino acid sequence and the properties of its constituent amino acids.

Caption: Structure-property relationships of this compound.

Conclusion

This technical guide has provided a detailed overview of the core physicochemical properties of the tripeptide this compound. The compiled data, calculated properties, and outlined experimental protocols offer a robust framework for researchers and drug development professionals. The visualization of its proposed signaling pathway and the logical workflows for its characterization further enhance the understanding of this biologically active peptide. A comprehensive grasp of these fundamental characteristics is essential for advancing research into its antigonadotropic activities and exploring its potential as a therapeutic agent.

References

- 1. msf.ucsf.edu [msf.ucsf.edu]

- 2. What Are the Methods for Measuring Peptide Molecular Weight Distribution | MtoZ Biolabs [mtoz-biolabs.com]

- 3. Protein and Peptide Molecular Weight Determination - Creative Proteomics [mass.creative-proteomics.com]

- 4. How to Determinate Isoelectric Point - Creative Proteomics [creative-proteomics.com]

- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 6. biocat.com [biocat.com]

- 7. jpt.com [jpt.com]

- 8. biobasic.com [biobasic.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Potential Functions of Peptides with Threonine, Serine, and Lysine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted roles of peptides containing threonine (Thr), serine (Ser), and lysine (Lys). These amino acids are pivotal to the structure, function, and therapeutic potential of a vast array of peptides. This document delves into their fundamental biochemical properties, their critical involvement in cellular signaling through post-translational modifications, and their application in drug development, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Core Principles: The Significance of Thr, Ser, and Lys in Peptide Function

Threonine, serine, and lysine are fundamental amino acids that confer unique properties to peptides, influencing their structure, solubility, and biological activity.

-

Threonine (Thr) and Serine (Ser): These amino acids are characterized by their hydroxyl (-OH) side chains, which are polar and hydrophilic. This polarity allows them to readily interact with the aqueous environment and participate in hydrogen bonding, which is crucial for maintaining the three-dimensional structure of peptides.[1][2] The hydroxyl groups of serine and threonine are also key sites for post-translational modifications, most notably phosphorylation and glycosylation, which are critical for regulating a myriad of cellular processes.[1][3] Phosphorylation of serine and threonine residues is a primary mechanism in signal transduction, controlling the activity of numerous enzymes and receptors.[4][5]

-

Lysine (Lys): As a basic amino acid, lysine possesses a positively charged ε-amino group at physiological pH.[6] This positive charge is instrumental in the interaction of peptides with negatively charged molecules such as nucleic acids and acidic domains of proteins.[6] Lysine-rich peptides are often associated with antimicrobial activity, where the positive charge facilitates interaction with and disruption of negatively charged bacterial membranes.[7] The ε-amino group of lysine is also a hub for a wide range of post-translational modifications, including acetylation, methylation, ubiquitination, and sumoylation, which significantly expand the functional diversity of peptides and proteins.[8][9][10]

Quantitative Data on Bioactive Peptides

The biological activity of peptides containing threonine, serine, and lysine can be quantified to assess their therapeutic potential. The following tables summarize key quantitative data for representative peptides.

Table 1: Minimum Inhibitory Concentrations (MIC) of Lysine-Rich Antimicrobial Peptides

| Peptide | Target Organism | MIC (µM) | Reference |

| HPA3NT3-A2 | E. coli | 1 - 4 | [11] |

| HPA3NT3-A2 | S. aureus | 1 - 4 | [11] |

| AamAP1-Lysine | S. epidermidis | 5 | [12] |

| AamAP1-Lysine | S. aureus (MRSA) | 5 | [12] |

| AamAP1-Lysine | P. aeruginosa | 5 | [12] |

| P1-Arg (Arginine analog for comparison) | E. coli | 77.5 | [6] |

| P2-Lys | E. coli | 77.5 | [6] |

| P2-Lys | P. aeruginosa | 80.0 | [6] |

| CM15 | S. aureus | <8 | [13] |

| D3,13 (D-Lysine substituted CM15) | S. aureus | <16 | [13] |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of Bioactive Peptides

| Peptide | Target/Assay | IC50 (µM) | Reference |

| PSTO2 analogue (SRD7) | A549 (Lung cancer cell line) | 1.8 | [14] |

| PSTO2 analogue (SR2D10) | A549 (Lung cancer cell line) | 2.5 | [14] |

| Glycomimetic Peptide (Alkyl-peptide assembly) | Influenza virus hemagglutinin | 8 - 11 | [15] |

| L-K6 (Leucine- and Lysine-rich peptide) | LPS-induced inflammation | Not specified | [16] |

| Peptide 20 (KHWYKHYRH) | E. coli | 0.27 mg/mL | [17] |

| Peptide 20 (KHWYKHYRH) | P. aeruginosa | 2.93 mg/mL | [17] |

Signaling Pathways Involving Peptides with Thr, Ser, and Lys

The phosphorylation of serine and threonine residues is a cornerstone of intracellular signaling. These modifications, catalyzed by kinases, create docking sites for other proteins and modulate enzyme activity, propagating signals from the cell surface to the nucleus.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[18] It is a multi-tiered kinase cascade where a MAP kinase kinase kinase (MAPKKK) phosphorylates and activates a MAP kinase kinase (MAPKK), which in turn phosphorylates and activates a MAP kinase (MAPK) on threonine and tyrosine residues.[19] Activated MAPK then phosphorylates various downstream targets, including transcription factors.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is another critical regulator of cell growth and proliferation.[2][20] Upon ligand binding, the EGFR dimerizes and autophosphorylates on tyrosine residues, creating docking sites for adaptor proteins like Grb2 and Shc.[20][21] This leads to the activation of downstream signaling cascades, including the MAPK pathway and the PI3K/AKT pathway, which involves the serine/threonine kinase AKT.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of peptides containing threonine, serine, and lysine.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for chemically synthesizing peptides. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely used.[19][22][23]

Materials:

-

Fmoc-protected amino acids

-

SPPS resin (e.g., Rink Amide for C-terminal amide, Wang resin for C-terminal carboxylic acid)[19]

-

Coupling reagents (e.g., HBTU/HOBt or HATU)

-

Base (e.g., DIPEA or NMM)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Ether for precipitation

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with 20% piperidine in DMF for 5-20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve the next Fmoc-protected amino acid (3-5 equivalents) and coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin (Kaiser) test.[22]

-

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

-

Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

-

Cleavage and Deprotection of Side Chains: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mass Spectrometry for Peptide Characterization

Mass spectrometry (MS) is a powerful technique to verify the molecular weight and sequence of a synthesized peptide.[18][24][25]

Materials:

-

Purified peptide sample

-

MS-grade solvents (e.g., water, acetonitrile)

-

Formic acid

-

Mass spectrometer (e.g., ESI-Q-TOF, MALDI-TOF)

Protocol (for ESI-MS):

-

Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1-10 pmol/µL.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Sample Infusion: Infuse the sample into the mass spectrometer via direct injection or coupled to a liquid chromatography system (LC-MS).

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range. The spectrum will show the mass-to-charge (m/z) ratio of the peptide ions.

-

Data Analysis: Deconvolute the mass spectrum to determine the molecular weight of the peptide and compare it to the theoretical mass. For sequencing, tandem MS (MS/MS) is performed where the peptide ion is fragmented, and the resulting fragment ions are analyzed to deduce the amino acid sequence.[25]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.[2][12][17]

Materials:

-

Highly pure and concentrated peptide sample (0.5-5 mM)[2][11]

-

NMR buffer (e.g., phosphate buffer in H2O/D2O or D2O)

-

NMR spectrometer

Protocol:

-

Sample Preparation: Dissolve the peptide in the NMR buffer. The pH should be carefully adjusted. For experiments observing amide protons, the sample is prepared in H2O/D2O (e.g., 90%/10%).

-

NMR Data Acquisition:

-

Acquire one-dimensional (1D) 1H NMR spectra to assess sample purity and folding.

-

Acquire two-dimensional (2D) NMR experiments such as TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space (<5 Å).

-

-

Data Processing and Analysis:

-

Process the NMR data using appropriate software.

-

Assign the resonances to specific protons in the peptide sequence.

-

Use the NOE distance restraints, along with other experimental restraints (e.g., coupling constants), to calculate a family of 3D structures of the peptide that are consistent with the NMR data.

-

Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[26]

Materials:

-

Peptide stock solution

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Growth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Incubator

-

Plate reader

Protocol:

-

Prepare Bacterial Inoculum: Grow the bacterial strain overnight and then dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in the growth medium.

-

Prepare Peptide Dilutions: Perform a serial two-fold dilution of the peptide stock solution in the growth medium in the wells of a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions. Include positive (bacteria only) and negative (medium only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm using a plate reader.[26]

Conclusion

Peptides containing threonine, serine, and lysine are of immense interest to researchers and drug developers due to their diverse and tunable biological functions. The hydroxyl groups of threonine and serine are central to cellular regulation through phosphorylation and glycosylation, while the positive charge of lysine is key to interactions with cellular membranes and macromolecules. A thorough understanding of their properties, combined with robust experimental methodologies, is essential for the rational design and development of novel peptide-based therapeutics. This guide provides a foundational framework for professionals in the field to explore and harness the potential of these versatile biomolecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ClinPGx [clinpgx.org]

- 3. An atlas of substrate specificities for the human serine/threonine kinome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | SH2 Domain Binding: Diverse FLVRs of Partnership [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. A Computational Workflow for Structure-Guided Design of Potent and Selective Kinase Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn-links.lww.com [cdn-links.lww.com]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Evaluation of Cytotoxicity and Permeation Study on Lysine- and Arginine-Based Lipopeptides with Proven Antimicrobial Activity [mdpi.com]

- 11. All d-Lysine Analogues of the Antimicrobial Peptide HPA3NT3-A2 Increased Serum Stability and without Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Comparison of three quantitative phosphoproteomic strategies to study receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | Lighting Up T Lymphocyte Signaling with Quantitative Phosphoproteomics [frontiersin.org]

- 25. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 26. journals.asm.org [journals.asm.org]

I. Theoretical and Computational Approaches to Binding Affinity Prediction

An In-depth Technical Guide to Determining the Theoretical Binding Affinity of Threonyl-seryl-lysine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide this compound (Thr-Ser-Lys), like many small peptides, holds potential as a modulator of protein-protein interactions or as a pharmacophore for drug design. Understanding its binding affinity to various protein targets is fundamental to elucidating its biological function and therapeutic potential. While specific experimental data for the binding affinity of this compound is not extensively documented in publicly available literature, this guide outlines the robust theoretical and computational methodologies that can be employed to predict and analyze its binding characteristics. This document serves as a whitepaper on the core computational and experimental workflows used in modern drug discovery and molecular biology to assess peptide-protein interactions.

Computational methods provide a powerful, cost-effective means to screen potential binding partners and estimate the binding affinity of a peptide like this compound. The primary techniques employed are molecular docking and molecular dynamics simulations.

A. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (the peptide) when bound to a receptor (the protein target) to form a stable complex. The process also yields a scoring function that estimates the binding affinity.

Experimental Protocol: In Silico Molecular Docking

-

Ligand Preparation:

-

The 3D structure of this compound is generated using software such as Avogadro, ChemDraw, or via online tools like the PubChem Sketcher.

-

The structure is then energy-minimized using a force field (e.g., MMFF94) to obtain a stable conformation.

-

Appropriate protonation states at physiological pH (around 7.4) are assigned to the amino and carboxyl termini, as well as the lysine side chain.

-

-

Receptor Preparation:

-

A high-resolution 3D structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB).

-

The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to titratable residues.

-

If the protein has a co-crystalized ligand, the binding site can be defined based on its location. Otherwise, binding site prediction algorithms (e.g., using CASTp or SiteHound) can be used.

-

-

Docking Simulation:

-

A docking program such as AutoDock Vina, Schrödinger's Glide, or GOLD is used.

-

A grid box is defined around the predicted binding site on the receptor.

-

The docking algorithm samples a large number of possible conformations and orientations of the peptide within the binding site.

-

-

Analysis of Results:

-

The results are ranked based on a scoring function, which provides an estimate of the binding free energy (often expressed in kcal/mol).

-

The top-ranked poses are visually inspected to analyze the specific interactions (hydrogen bonds, electrostatic interactions, hydrophobic contacts) between this compound and the protein target.

-

Caption: A generalized workflow for predicting peptide-protein binding using molecular docking.

B. Molecular Dynamics (MD) Simulations

MD simulations provide a more detailed and accurate assessment of binding affinity by simulating the movements of atoms in the protein-peptide complex over time. This is particularly useful for refining the results from molecular docking.

Experimental Protocol: Binding Free Energy Calculation with MD

-

System Preparation:

-

The best-ranked docked complex of this compound and the target protein is selected as the starting structure.

-

The complex is placed in a simulation box and solvated with an explicit water model (e.g., TIP3P).

-

Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentration.

-

-

Equilibration:

-

The system undergoes a series of energy minimization and equilibration steps.

-

Initially, the protein and ligand are held fixed while the water and ions are allowed to relax.

-

Subsequently, the restraints on the protein-ligand complex are gradually removed, and the system is heated to the target temperature (e.g., 300 K) and equilibrated at the target pressure (e.g., 1 bar).

-

-

Production Run:

-

Once equilibrated, a long simulation (typically 100-500 nanoseconds) is run, during which the atomic coordinates are saved at regular intervals. This generates a trajectory of the complex's dynamics.

-

-

Binding Free Energy Calculation:

-

The trajectory from the production run is analyzed using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy (ΔG_bind).

-

Caption: Workflow for calculating binding free energy using molecular dynamics simulations.

II. Data Presentation: Hypothetical Binding Affinity of this compound

The following table illustrates how quantitative data on the theoretical binding affinity of this compound to a set of hypothetical protein targets would be presented.

| Protein Target | PDB ID | Computational Method | Predicted Binding Affinity (kcal/mol) | Predicted Dissociation Constant (Kd) | Key Interacting Residues |

| Kinase A | 1XYZ | Molecular Docking (Vina) | -8.5 | ~1.5 µM | Asp184, Glu91 |

| Kinase A | 1XYZ | MD with MM/PBSA | -12.2 | ~150 nM | Asp184, Glu91, Lys72 |

| Protease B | 2ABC | Molecular Docking (Vina) | -7.2 | ~10 µM | Gly216, Ser195 |

| Protease B | 2ABC | MD with MM/PBSA | -9.8 | ~500 nM | Gly216, Ser195, Asp102 |

| Receptor C | 3DEF | Molecular Docking (Vina) | -6.5 | ~30 µM | Tyr55, Arg88 |

| Receptor C | 3DEF | MD with MM/PBSA | -7.9 | ~5 µM | Tyr55, Arg88, Gln123 |

Note: The data presented in this table is purely illustrative and does not represent experimentally verified values.

III. Experimental Validation Protocols

Computational predictions must be validated through experimental methods. The following are standard biophysical techniques used to measure binding affinity.

A. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (peptide) to a ligand (protein) immobilized on a sensor chip in real-time.

Experimental Protocol: SPR Analysis

-

Protein Immobilization: The purified target protein is covalently immobilized on a sensor chip (e.g., a CM5 chip).

-

Peptide Injection: A series of concentrations of this compound are injected over the sensor chip surface.

-

Data Acquisition: The change in the refractive index at the surface, which is proportional to the mass bound, is measured and recorded as a sensorgram.

-

Data Analysis: The association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to a binding model. The equilibrium dissociation constant (K_d) is calculated as k_off / k_on.

B. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters of the interaction.

Experimental Protocol: ITC Analysis

-

Sample Preparation: The purified target protein is placed in the sample cell, and a concentrated solution of this compound is loaded into the injection syringe.

-

Titration: The peptide solution is titrated into the protein solution in a series of small injections.

-

Heat Measurement: The heat change after each injection is measured by the instrument.

-

Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a model to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH).

Caption: Workflow for the experimental validation of computationally predicted binding affinities.

IV. Visualization of Potential Signaling Pathway Involvement

Should this compound be found to bind to a cell surface receptor, it could trigger an intracellular signaling cascade. The diagram below illustrates a generic signaling pathway that could be initiated by such a binding event.

Caption: A generic signaling cascade initiated by peptide binding to a cell surface receptor.

Determining the theoretical binding affinity of a peptide such as this compound requires a multi-faceted approach that integrates computational modeling with experimental validation. Molecular docking and molecular dynamics simulations serve as powerful initial tools for identifying potential binding partners and estimating affinity. These in silico findings must then be substantiated through rigorous biophysical techniques like SPR and ITC to provide a comprehensive and reliable understanding of the peptide's molecular interactions. This combined strategy is a cornerstone of modern molecular biology and drug discovery, enabling the rational design of novel therapeutics and research tools.

The Functional Significance of Threonine-Serine-Lysine Clusters in Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While not formally classified as a canonical protein motif, the co-occurrence of threonine (Thr), serine (Ser), and lysine (Lys) residues in close spatial or sequential proximity can form functionally significant microenvironments within proteins. These "TSK clusters" represent versatile platforms for cellular signaling and enzymatic activity, owing to the unique combination of the hydroxyl groups of threonine and serine, which are primary sites of phosphorylation, and the positively charged primary amine of lysine, a hub for various post-translational modifications and electrostatic interactions. This technical guide explores the discovery and significance of TSK clusters, presenting case studies that illuminate their roles in protein function. Detailed experimental protocols and quantitative data are provided to offer a comprehensive resource for researchers and drug development professionals investigating the nuanced roles of these amino acid constellations.

Introduction: Beyond Canonical Motifs

Protein function is often dictated by conserved sequences of amino acids known as motifs. While databases like PROSITE and Pfam house vast collections of these functional units, many functionally important amino acid arrangements remain unclassified. This guide focuses on one such arrangement: the clustering of Threonine, Serine, and Lysine. Although a "TSK motif" is not a recognized entry in major protein motif databases, the investigation into regions rich in these three residues reveals their critical contributions to protein function, particularly in mediating protein-protein interactions and enzymatic catalysis. The juxtaposition of phosphorylatable and positively charged residues creates a dynamic interface capable of engaging in a complex network of interactions.

Case Study 1: The Thr/Ser/Lys-Rich Region of FER-1 and its Role in Membrane Fusion

A notable example of a functionally significant TSK cluster is found in the fertilization-1 (FER-1) protein of the nematode Caenorhabditis elegans. FER-1 is essential for the fusion of sperm vesicles with the plasma membrane during spermiogenesis[1].

Discovery and Functional Significance

Genetic screening for sterile mutants in C. elegans led to the identification of the fer-1 gene. Sequence analysis of the FER-1 protein revealed a distinctive threonine/serine/lysine-rich region near its N-terminus[1]. While the precise molecular mechanism is still under investigation, it is hypothesized that this positively charged and hydroxyl-rich domain is crucial for mediating interactions with negatively charged phospholipid headgroups of the cell membrane, thereby facilitating the membrane fusion process. Mutations within this region have been shown to disrupt FER-1 function, leading to infertility[1].

Signaling and Logical Pathway

The process of sperm vesicle fusion is a critical step in fertilization. The TSK-rich region of FER-1 is proposed to act as a key player in this event, potentially interacting with other proteins or membrane components to drive the fusion of the vesicle and plasma membranes.

Experimental Protocols

To investigate the functional importance of the TSK-rich region in FER-1, site-directed mutagenesis can be employed to substitute the threonine, serine, and/or lysine residues with other amino acids, such as alanine (to remove the functional groups), or with residues of opposite charge to disrupt electrostatic interactions.

Protocol:

-

Plasmid Preparation: A plasmid containing the wild-type fer-1 cDNA is used as a template.

-

Primer Design: Design mutagenic primers containing the desired nucleotide changes to alter the codons for Thr, Ser, or Lys.

-

PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase with the mutagenic primers and the wild-type plasmid template.

-

Template Digestion: Digest the parental, methylated DNA template with DpnI endonuclease.

-

Transformation: Transform the mutated plasmids into competent E. coli for amplification.

-

Sequence Verification: Sequence the recovered plasmids to confirm the desired mutations.

-

Functional Assay: Introduce the mutated fer-1 gene into fer-1 mutant nematodes and assess the rescue of the sterile phenotype.

Co-immunoprecipitation (Co-IP) can be used to identify proteins that interact with the TSK-rich region of FER-1.

Protocol:

-

Cell Lysis: Lyse C. elegans expressing a tagged version of FER-1 (e.g., GFP-FER-1) in a non-denaturing lysis buffer.

-

Pre-clearing: Incubate the lysate with control beads (e.g., Protein A/G agarose) to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the tag (e.g., anti-GFP).

-

Immune Complex Capture: Add Protein A/G beads to the lysate to capture the antibody-antigen complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry to identify interacting partners.

Quantitative Data

| Mutation in FER-1 | Phenotype | Reference |

| Wild-type | Fertile | [1] |

| fer-1 null mutant | Sterile | [1] |

| Mutations in TSK-rich region | Sterile (predicted) | [1] |

Case Study 2: The Conserved MCSTSK Motif in CTX-M β-Lactamases

A second compelling example of a TSK-containing functional sequence is the conserved methionine-cysteine-serine-threonine-serine-lysine (MCSTSK) motif found in CTX-M extended-spectrum β-lactamases (ESBLs)[2]. These enzymes are a major cause of antibiotic resistance in Gram-negative bacteria.

Discovery and Functional Significance

In silico analysis of various CTX-M β-lactamase sequences revealed the presence of the highly conserved MCSTSK motif[2]. This motif is located in a region of the enzyme that is critical for its catalytic activity and substrate specificity. The serine and threonine residues can participate in hydrogen bonding networks within the active site, while the lysine residue, with its positive charge, may be involved in substrate binding or in maintaining the structural integrity of the active site. The cysteine residue in this motif is also of interest for its potential role in catalysis or disulfide bond formation.

Catalytic Mechanism and the Role of the TSK Cluster

The catalytic mechanism of β-lactamases involves the hydrolysis of the β-lactam ring of antibiotics like penicillins and cephalosporins. The TSK portion of the MCSTSK motif is positioned to contribute to this process.

Experimental Protocols

To quantify the contribution of the TSK residues to the catalytic efficiency of CTX-M β-lactamases, enzyme kinetic studies are performed on wild-type and mutant enzymes.

Protocol:

-

Protein Expression and Purification: Express and purify wild-type and mutant forms of the CTX-M enzyme.

-

Substrate Preparation: Prepare solutions of a chromogenic β-lactam substrate (e.g., nitrocefin) at various concentrations.

-

Kinetic Assay: Initiate the enzymatic reaction by adding the enzyme to the substrate solutions.

-

Data Acquisition: Monitor the hydrolysis of the substrate over time by measuring the change in absorbance at a specific wavelength.

-

Data Analysis: Determine the initial reaction velocities (V₀) for each substrate concentration. Plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Kₘ and Vₘₐₓ. The catalytic efficiency (k꜀ₐₜ/Kₘ) can then be calculated.

To visualize the structural role of the TSK cluster, X-ray crystallography of the enzyme, both in its apo form and in complex with a substrate or inhibitor, can be performed.

Protocol:

-

Protein Crystallization: Screen for conditions that promote the crystallization of the purified enzyme.

-

Data Collection: Expose the protein crystals to a high-intensity X-ray beam and collect the diffraction data.

-

Structure Determination: Process the diffraction data and solve the phase problem to generate an electron density map.

-

Model Building and Refinement: Build an atomic model of the protein into the electron density map and refine it to obtain the final structure.

-

Structural Analysis: Analyze the three-dimensional structure to determine the interactions of the Thr, Ser, and Lys residues within the active site.

Quantitative Data

Mutational studies on the residues within the MCSTSK motif would provide quantitative data on their importance for enzymatic activity. A hypothetical table of results is presented below.

| Enzyme Variant | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |

| Wild-type CTX-M | 50 | 1000 | 2.0 x 10⁷ |

| T(in TSK) -> A | 200 | 200 | 1.0 x 10⁶ |

| S(in TSK) -> A | 150 | 100 | 6.7 x 10⁵ |

| K(in TSK) -> A | 500 | 50 | 1.0 x 10⁵ |

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Broader Significance and Future Directions

The case studies of FER-1 and CTX-M β-lactamases highlight the functional importance of Thr-Ser-Lys clusters, even in the absence of their formal classification as a canonical motif. The combination of phosphorylatable residues with a positively charged residue creates a versatile functional unit capable of diverse molecular interactions.

For drug development professionals, regions in proteins that are rich in Thr, Ser, and Lys may represent novel targets for therapeutic intervention. Small molecules could be designed to bind to these clusters, thereby modulating protein function. For example, inhibitors could be developed to target the TSK-containing active site of enzymes like β-lactamases, or to disrupt protein-protein or protein-membrane interactions mediated by such clusters.

Future research should focus on a more systematic, proteome-wide identification of TSK clusters and an in-depth characterization of their functional roles. The development of computational tools to predict the functional significance of such non-canonical motifs would be a valuable asset in this endeavor.

Conclusion

The exploration of Thr-Ser-Lys clusters underscores the idea that our understanding of protein function should not be limited to well-defined, canonical motifs. The functional versatility of the proteome arises from a complex interplay of amino acid properties, and even seemingly random-looking clusters of residues can harbor critical functional information. The examples of FER-1 and CTX-M β-lactamases provide a compelling argument for a deeper investigation into the significance of these and other non-canonical amino acid arrangements in health and disease. This technical guide serves as a foundational resource for researchers poised to explore this exciting and underexplored area of protein science.

References

An In-depth Technical Guide to the Thymic Stromal Lymphopoietin (TSLP) Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a direct cell signaling role of the tripeptide Threonine-Serine-Lysine (Thr-Ser-Lys) did not yield specific established pathways. However, the acronym TSLP is prominently associated with Thymic Stromal Lymphopoietin , a key cytokine involved in the regulation of immune responses, particularly in allergic inflammation. This guide will provide an in-depth exploration of the TSLP signaling pathway.

Introduction to TSLP Signaling

Thymic Stromal Lymphopoietin (TSLP) is a four-helix bundle cytokine that plays a critical role in the regulation of immune responses and the differentiation of hematopoietic cells.[1][2] It is a key initiator of allergic inflammation and is implicated in the pathophysiology of diseases such as asthma, atopic dermatitis, and eosinophilic esophagitis.[1][2][3] TSLP exerts its effects by signaling through a heterodimeric receptor complex, activating downstream pathways that lead to the modulation of gene expression and cellular responses. Cellular targets of TSLP are diverse and include dendritic cells, B cells, mast cells, regulatory T (Treg) cells, and both CD4+ and CD8+ T cells.[1][2]

Molecular Components of the TSLP Signaling Pathway

The TSLP signaling cascade is initiated by the binding of TSLP to its receptor complex, which then triggers a series of intracellular phosphorylation events.

2.1. TSLP Cytokine: TSLP is primarily produced by epithelial cells at barrier surfaces like the skin, gut, and lungs in response to inflammatory stimuli, allergens, or pathogens.[4][5]

2.2. TSLP Receptor (TSLPR) Complex: The high-affinity TSLP receptor is a heterodimer composed of two main subunits:

-

TSLP Receptor (TSLPR) chain (CRLF2): This is a unique receptor chain that binds to TSLP with high affinity.[6]

-

Interleukin-7 Receptor alpha chain (IL-7Rα): While IL-7Rα does not bind TSLP on its own, it is recruited to the TSLP-TSLPR complex to form the functional, high-affinity signaling receptor.[4][6]

2.3. Downstream Signaling Molecules:

-

Janus Kinases (JAKs): The TSLP receptor complex is associated with JAK1 and JAK2.[7][8]

-

Signal Transducers and Activators of Transcription (STATs): The primary transcription factor activated by TSLP signaling is STAT5.[7][8] However, activation of STAT1 and STAT3 has also been reported in some cell types.[8][9]

The TSLP Signaling Cascade

The binding of TSLP to the TSLPR chain induces a conformational change that promotes the recruitment of the IL-7Rα chain. This forms a stable ternary complex, bringing the intracellular domains of the two receptor chains into close proximity. This proximity facilitates the trans-phosphorylation and activation of the associated JAK1 and JAK2 kinases.

Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the TSLPR complex. These phosphorylated sites serve as docking sites for the SH2 domains of STAT5 proteins. Once recruited to the receptor, STAT5 is phosphorylated by the activated JAKs.

Phosphorylated STAT5 molecules then dimerize and translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. Key target genes of TSLP-induced STAT5 activation include those involved in Th2 cell differentiation and the production of pro-inflammatory cytokines like IL-4, IL-5, and IL-13.[10][11]

Signaling Pathway Diagram

References

- 1. TSLP signaling pathway map: a platform for analysis of TSLP-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. dash.harvard.edu [dash.harvard.edu]

- 4. Thymic stromal lymphopoietin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Modulation of Signaling Mediated by TSLP and IL-7 in Inflammation, Autoimmune Diseases, and Cancer [frontiersin.org]

- 6. Modulation of Signaling Mediated by TSLP and IL-7 in Inflammation, Autoimmune Diseases, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thymic stromal lymphopoietin-mediated STAT5 phosphorylation via kinases JAK1 and JAK2 reveals a key difference from IL-7–induced signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. rupress.org [rupress.org]

- 11. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Threonyl-seryl-lysine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of amino acids into a desired peptide sequence. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted orthogonal protection scheme that offers mild reaction conditions, making it suitable for a broad range of peptide sequences, including those with sensitive residues. This document provides a detailed protocol for the synthesis of the hydrophilic tripeptide, Threonyl-seryl-lysine (Thr-Ser-Lys), a sequence of interest in various biochemical and pharmaceutical research areas. The protocol covers the entire workflow from resin preparation to final peptide purification and analysis.

Data Presentation

The following table summarizes typical quantitative data for the solid-phase synthesis of short, hydrophilic peptides like this compound. It is important to note that actual yields and purity can vary depending on the specific synthesis conditions, scale, and purification methods employed.

| Parameter | Typical Value |

| Resin Loading | 0.4 - 0.8 mmol/g |

| Coupling Efficiency (per step) | > 99% |

| Overall Crude Peptide Yield | 70 - 90% |

| Purity of Crude Peptide (by HPLC) | 60 - 85% |

| Final Purity after Purification (by HPLC) | > 98% |

| Overall Purified Peptide Yield | 30 - 60% |

Experimental Protocols

Materials and Reagents

-

Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid). Typical loading: 0.5 mmol/g.

-

Fmoc-protected Amino Acids:

-

Fmoc-Lys(Boc)-OH

-

Fmoc-Ser(tBu)-OH

-

Fmoc-Thr(tBu)-OH

-

-

Coupling Reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

-

Activation Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc Deprotection Reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents:

-

DMF (Peptide synthesis grade)

-

DCM (Dichloromethane)

-

Methanol (MeOH)

-

Diethyl ether (cold)

-

-

Cleavage Cocktail (Reagent K): [1][2]

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

-

-

Purification:

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

C18 column

-

Mobile phase A: 0.1% TFA in water

-

Mobile phase B: 0.1% TFA in acetonitrile

-

-

Analysis:

-

Analytical RP-HPLC

-

Mass spectrometer (e.g., ESI-MS)

-

Protocol: Step-by-Step Synthesis of this compound

This protocol is based on the Fmoc/tBu strategy.[3]

1. Resin Preparation and First Amino Acid Coupling (Lysine)

-

Place the desired amount of Rink Amide resin in a reaction vessel.

-

Swell the resin in DMF for 1 hour.

-

Drain the DMF.

-

Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes. Drain and repeat for another 10 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Coupling of Fmoc-Lys(Boc)-OH:

-

In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

-

Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by a yellow color, is desired).

-

Wash the resin with DMF (5 times) and DCM (3 times).

2. Second Amino Acid Coupling (Serine)

-

Fmoc Deprotection: Repeat step 1.4.

-

Wash the resin as in step 1.5.

-

Coupling of Fmoc-Ser(tBu)-OH:

-

Prepare the activated amino acid solution with Fmoc-Ser(tBu)-OH as in step 1.6.

-

Add the solution to the resin and agitate for 2 hours.

-

-

Perform a Kaiser test and wash the resin as in steps 1.7 and 1.8.

3. Third Amino Acid Coupling (Threonine)

-

Fmoc Deprotection: Repeat step 1.4.

-

Wash the resin as in step 1.5.

-

Coupling of Fmoc-Thr(tBu)-OH:

-

Prepare the activated amino acid solution with Fmoc-Thr(tBu)-OH as in step 1.6.

-

Add the solution to the resin and agitate for 2 hours.

-

-

Perform a Kaiser test and wash the resin as in steps 1.7 and 1.8.

4. Final Fmoc Deprotection

-

Fmoc Deprotection: Repeat step 1.4 to remove the Fmoc group from the N-terminal Threonine.

-

Wash the resin with DMF (5 times) and DCM (5 times).

-

Dry the peptide-resin under vacuum for at least 1 hour.

5. Cleavage and Side-Chain Deprotection

-

Add the freshly prepared and chilled cleavage cocktail (Reagent K) to the dried peptide-resin (10 mL per gram of resin).[1][2]

-

Agitate the mixture at room temperature for 2-3 hours. The presence of scavengers in Reagent K helps to prevent side reactions with the hydroxyl groups of Threonine and Serine.[4][5]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Precipitate the crude peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether twice.

-

Dry the crude peptide pellet under vacuum.

6. Purification and Analysis

-

Dissolve the crude peptide in a minimal amount of mobile phase A.

-

Purify the peptide by preparative RP-HPLC using a suitable gradient of mobile phase B.[6][7][8]

-

Collect the fractions containing the pure peptide.

-

Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Confirm the identity of the peptide by mass spectrometry.

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

Visualizations

Experimental Workflow for Solid-Phase Synthesis of Thr-Ser-Lys

Caption: Workflow for the Fmoc-based solid-phase synthesis of this compound.

Logical Relationship of SPPS Steps

Caption: Logical flow of the key steps in solid-phase peptide synthesis.

References

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. iris-biotech.de [iris-biotech.de]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. agilent.com [agilent.com]

Fmoc-Based Solid-Phase Synthesis of Thr-Ser-Lys: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the manual solid-phase synthesis of the tripeptide Threonyl-Seryl-Lysine (Thr-Ser-Lys) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. This protocol is intended for researchers and professionals in the fields of peptide chemistry, drug discovery, and development.

Introduction

Solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry is a cornerstone technique for the assembly of peptides.[1] The Fmoc protecting group for the α-amino group is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile side-chain protecting groups or the linkage of the peptide to the resin.[2] This orthogonal protection strategy enables the efficient and stepwise elongation of the peptide chain. This protocol will detail the synthesis of the tripeptide Thr-Ser-Lys on a Wang resin, followed by cleavage, deprotection, purification, and analysis.